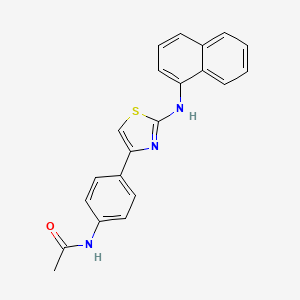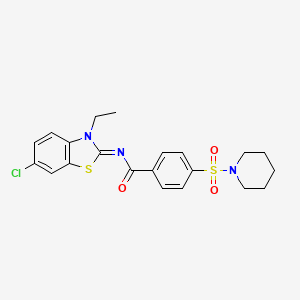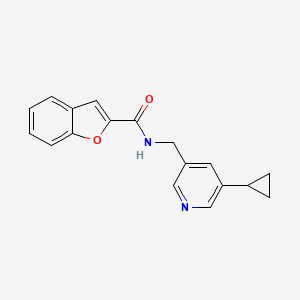
N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole derivatives and sulfonamides are known to have antibacterial properties . They are synthesized in several steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole .
Synthesis Analysis
The synthesis of these compounds involves several steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole . The samples were obtained in good to high yield and characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using 3D-QSAR, a fast, easy, cost-effective, and high throughput screening method to predict the effect of the compound’s efficacy .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques .Applications De Recherche Scientifique
Liquid Crystalline Materials
N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide: has been investigated for its liquid crystalline behavior. Liquid crystals represent a fascinating state of matter with applications ranging from displays to organic semiconductors. Specifically, this compound serves as a key intermediate in the synthesis of heterocyclic liquid crystals. Researchers have synthesized comb-shaped methacrylate oligomers derived from it, which exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
Anti-Influenza Activity
In the realm of antiviral research, derivatives of this compound have been explored for their potential against influenza viruses. A series of isoxazol-4-carboxapiperidyl derivatives were synthesized, and their chemical structures confirmed. These derivatives were then evaluated for in vitro anti-influenza virus activity against influenza virus (A/PR/8/34 H1N1) .
Analgesic and Anti-Inflammatory Properties
Novel isoxazole-substituted quinazolin-4(3H)-one derivatives have been prepared, characterized, and evaluated for their pharmacological properties. Among these properties, researchers assessed their analgesic and anti-inflammatory effects. The compound’s potential in pain management and inflammation modulation is an exciting avenue for further investigation .
Biological and Pharmaceutical Applications
Five-membered heterocyclic compounds, including isoxazoles, play a crucial role in biological and pharmaceutical contexts. Researchers have exploited the versatility of isoxazolines and isoxazoles to prepare diverse functional compounds. These applications span a wide range, from drug development to bioactive molecules .
Materials Science
Beyond liquid crystals, N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide may find applications in materials science. Its unique molecular structure could contribute to the development of novel materials with tailored properties, such as mechanical strength, chemical resistance, and functionality .
Other Potential Fields
While the above applications are well-documented, there may be additional unexplored areas where this compound could prove valuable. Researchers are continually investigating new avenues, so keep an eye out for emerging studies.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as isoxazol-4-carboxa piperidyl derivatives, have been reported to target the nucleoprotein of the influenza a virus .
Mode of Action
Similar compounds have been reported to act as potent antagonists of nucleoprotein accumulation in the nucleus . This suggests that N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide might interact with its targets and cause changes in protein accumulation, potentially affecting the life cycle of viruses.
Orientations Futures
Propriétés
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c24-18(19(25)21-17-8-12-27-22-17)20-9-4-5-10-23-11-13-26-16(14-23)15-6-2-1-3-7-15/h1-3,6-8,12,16H,4-5,9-11,13-14H2,(H,20,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAGUOOLUJXQHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Difluoro-7-azaspiro[5.6]dodecane](/img/structure/B2363028.png)
![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)


![7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2363036.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2363037.png)
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2363038.png)

![N-(3,4-dimethylphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2363040.png)
![N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2363041.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2363043.png)
![4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2363049.png)
![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)